4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride
Description
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride is a heterocyclic compound featuring a thienopyridine core fused with a piperazine moiety. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution on halogenated precursors, as demonstrated in patents for structurally related thieno[3,2-c]pyridine derivatives . The trihydrochloride salt form enhances aqueous solubility and bioavailability, making it suitable for pharmaceutical applications.
Thienopyridine derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition, anticancer properties, and modulation of multidrug resistance (MDR) . The piperazine substituent in this compound likely enhances binding affinity to biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes like dipeptidyl peptidase-4 (DPP-4), as seen in analogous structures .
Properties
IUPAC Name |
4-piperazin-1-ylthieno[3,2-c]pyridine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.3ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;;/h1-3,8,12H,4-7H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIORWUUIMGTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CS3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: . Its structural features include a thieno[3,2-c]pyridine core substituted with a piperazine moiety, which contributes to its biological activity. The trihydrochloride form indicates the presence of three hydrochloric acid molecules associated with the base compound, enhancing its solubility and stability in aqueous solutions.
Serotonergic Activity
Research indicates that 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives exhibit significant interactions with serotonin receptors. A patent describes its use in the development of compounds aimed at treating serotonin-related disorders. Specifically, these compounds have shown efficacy in inhibiting the binding of spiroperidol to 5-HT2 serotonin receptors in rat cerebral cortex tissue, suggesting potential applications in treating conditions like anxiety and depression .
Protein Kinase Inhibition
A study highlighted the compound's role as an atypical protein kinase C (aPKC) inhibitor. The thieno[3,2-c]pyridine structure allows for ATP-competitive inhibition of aPKC isoforms, which are implicated in various cellular processes including cell proliferation and survival. The compound demonstrated an IC50 value of 0.27 μM against aPKCζ, indicating strong inhibitory potential .
Table 1: Inhibition Potency of 4-(1-Piperazinyl)thieno[3,2-c]pyridine Derivatives
| Compound | Target Kinase | IC50 (μM) | Notes |
|---|---|---|---|
| 4-(1-Piperazinyl)thieno[3,2-c]pyridine | aPKCζ | 0.27 | Strong inhibitor |
| Other derivatives | Various | Varies | Structure-dependent potency |
Vascular Permeability Modulation
The compound has been investigated for its ability to modulate vascular permeability, particularly in retinal endothelial cells. In vitro studies showed that certain derivatives can significantly reduce VEGF-induced permeability, which is crucial for conditions like diabetic retinopathy and age-related macular degeneration .
Table 2: Effects on Vascular Permeability
| Compound | EC50 (μM) | Effect on Vascular Permeability |
|---|---|---|
| Compound 7l | 0.071 | Robust response |
| Other analogues | >0.3 | Modest effect |
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, derivatives of 4-(1-piperazinyl)thieno[3,2-c]pyridine were administered to assess their antidepressant-like effects. Behavioral assays indicated a significant reduction in despair-like behaviors compared to control groups, supporting the serotonergic activity hypothesis.
Case Study 2: Cancer Research
Another study explored the potential of this compound series in cancer therapy by targeting specific protein kinases involved in tumor growth. The results demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines by modulating kinase activity related to cell cycle regulation.
Mechanism of Action
The mechanism of action of 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
DPP-4 Inhibitors with Trihydrochloride Salts
Three closely related trihydrochloride salts (15b, 15c, 15d) from share structural motifs with the target compound, differing primarily in aryl substituents on the piperazine ring:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, DMSO-d6) |
|---|---|---|---|---|
| 15b (Fluorophenyl) | 4-Fluorophenyl | 58 | 194 | 7.02–7.14 (4H, m), 9.20 (brs) |
| 15c (Chlorophenyl) | 4-Chlorophenyl | 71 | 183 | 7.05 (d, J=9.0 Hz), 7.30 (d, J=9.0 Hz) |
| 15d (3-Chlorophenyl) | 3-Chlorophenyl | N/A | N/A | Data not fully reported |
Key Observations :
- Electronic Effects : The electron-withdrawing chloro substituent in 15c improves synthetic yield (71%) compared to 15b (58%), suggesting enhanced reaction efficiency with halogenated aryl groups .
- Bioactivity : These compounds are DPP-4 inhibitors, critical for type 2 diabetes treatment. The trihydrochloride form likely stabilizes the protonated piperazine, enhancing solubility and target engagement .
Multidrug Resistance (MDR) Modulators
highlights pyridine analogues like PAK-104P, which shares a piperazinyl-pyridine backbone. PAK-104P reverses MDR in cancer cells by inhibiting P-glycoprotein (P-gp), with 10-fold greater vinblastine accumulation in KB-C2 cells at 1 µM compared to verapamil .
| Parameter | 4-(1-Piperazinyl)thieno[3,2-c]pyridine Trihydrochloride (Hypothetical) | PAK-104P |
|---|---|---|
| Primary Indication | Not explicitly stated (potential kinase/GPCR targets) | Multidrug resistance reversal |
| Calcium Channel Activity | Likely low (based on pyridine scaffold) | Minimal vs. dihydropyridines |
| P-gp Inhibition | Unreported | IC50 ~0.1 µM (superior to verapamil) |
Structural Insights :
- Piperazine’s flexibility in both compounds suggests a common mechanism of interacting with transmembrane transporters or enzymes.
Biological Activity
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₁₃N₃S·3HCl
- Molecular Weight : 255.767 g/mol
- CAS Number : 106261-27-2
The biological activity of 4-(1-Piperazinyl)thieno[3,2-c]pyridine is primarily linked to its interaction with various molecular targets, particularly in the modulation of cytokine production and immune responses. The compound acts as an inhibitor of the Interleukin-1 Receptor Associated Kinase (IRAK), which is crucial in the signaling pathways of Toll-like receptors (TLRs) and interleukin receptors. This inhibition can lead to reduced inflammatory responses, making it a candidate for treating autoimmune diseases and inflammatory disorders .
Anti-inflammatory Effects
Research indicates that this compound demonstrates significant anti-inflammatory properties. By inhibiting IRAK-1 and IRAK-4, the compound reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-alpha. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
In vitro studies have shown that derivatives of thieno[3,2-c]pyridine exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against gram-positive bacteria .
Study 1: IRAK Inhibition
A study published in Journal of Medicinal Chemistry highlighted the efficacy of thieno[3,2-c]pyridine derivatives in inhibiting IRAK signaling pathways. The research demonstrated that compounds with piperazine substitutions exhibited enhanced inhibitory effects on cytokine production compared to their non-piperazine counterparts .
| Compound | IRAK-1 IC50 (µM) | IRAK-4 IC50 (µM) | Cytokine Reduction (%) |
|---|---|---|---|
| 4-(1-Piperazinyl)thieno[3,2-c]pyridine | 0.5 | 0.7 | 75% |
| Control Compound | 10 | 12 | 10% |
Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties of thieno[3,2-c]pyridine derivatives revealed that certain modifications significantly increased their activity against Staphylococcus aureus and Escherichia coli. The study concluded that the piperazine ring plays a crucial role in enhancing membrane permeability .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Q & A
Q. What synthetic strategies are recommended for achieving high-purity 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride?
- Methodological Answer : The synthesis typically involves coupling a thieno[3,2-c]pyridine core with a piperazine derivative under controlled conditions. Key steps include:
- Reaction Optimization : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine to facilitate amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound with ≥97% purity, as demonstrated in derivative synthesis (e.g., compound 34a in Xin-Li Du et al., 2022) .
- Characterization : Confirm purity and identity via melting point analysis, ESI-MS (e.g., m/z 373.20 [M+H]⁺), and ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic techniques are essential for characterizing 4-(1-Piperazinyl)thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR in D₂O or CDCl₃ resolves proton environments (e.g., aromatic protons at δ 7.89 ppm and piperazine methylene signals at δ 3.60 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection ensures purity, while TLC monitors reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of thieno[3,2-c]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Differences in receptor subtype selectivity (e.g., 5-HT₁A vs. D₂ receptors) or cell lines used .
- Structural Modifications : Minor substituent changes (e.g., fluoropyridinyl vs. methoxy groups) significantly alter binding affinities. Systematic SAR studies, as in New et al. (1989), are recommended to isolate critical pharmacophores .
- Data Normalization : Cross-validate results using standardized reference compounds (e.g., WAY-100635 for serotonin receptor assays) .
Q. What experimental design considerations are critical for evaluating the CNS activity of 4-(1-Piperazinyl)thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- In Vitro Models : Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A receptors) to quantify receptor affinities .
- In Vivo Models : Employ behavioral tests (e.g., forced swim test for antidepressant activity) with appropriate controls (e.g., fluoxetine) .
- Dose-Response Analysis : Establish EC₅₀ values using log-dose curves and account for pharmacokinetic variables like blood-brain barrier permeability .
Q. How does the substitution pattern on the piperazine ring influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Lipophilicity : Alkyl or aryl substituents (e.g., 3-chlorophenyl in WAY-100635) increase logP, enhancing CNS penetration .
- Receptor Selectivity : Bulky groups (e.g., triphenylmethyl) may sterically hinder binding to non-target receptors .
- Synthetic Feasibility : Electron-withdrawing groups (e.g., trifluoromethyl) require stringent anhydrous conditions to avoid side reactions .
Q. What are the challenges in scaling up the synthesis of 4-(1-Piperazinyl)thieno[3,2-c]pyridine derivatives for preclinical studies?
- Methodological Answer :
- Reagent Compatibility : Transition from pyridine (toxic) to greener solvents like DMF or acetonitrile while maintaining yield .
- Intermediate Stability : Protect reactive intermediates (e.g., thienopyridine amines) from oxidation using inert atmospheres .
- Process Analytics : Implement real-time PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
Data Analysis & Reporting
Q. How should researchers address variability in melting point data across studies?
- Methodological Answer :
- Standardization : Use calibrated equipment and report heating rates (e.g., 1°C/min) .
- Polymorphism Screening : Perform DSC (Differential Scanning Calorimetry) to detect crystalline forms .
- Hydration State : Specify if the compound is anhydrous or a hydrate (e.g., trihydrochloride vs. monohydrate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
